ACY-738

Vue d'ensemble

Description

ACY-738 est un inhibiteur puissant et sélectif de l'histone désacétylase 6 (HDAC6). L'histone désacétylase 6 est une enzyme qui joue un rôle crucial dans la régulation de l'acétylation des protéines, ce qui affecte divers processus cellulaires, notamment l'expression des gènes, la stabilité des protéines et la signalisation cellulaire. This compound a été étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives, le cancer et d'autres affections impliquant une acétylation dysrégulée des protéines .

Applications De Recherche Scientifique

ACY-738 has been extensively studied for its potential therapeutic applications:

Neurodegenerative Diseases: This compound has shown promise in models of amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) by stabilizing microtubules and preventing axonal degeneration

Pain Management: This compound has demonstrated efficacy in reducing mechanical allodynia in models of peripheral nerve injury and inflammation.

Epigenetic Regulation: The compound is used in research to study the role of histone deacetylation in gene expression and chromatin remodeling.

Mécanisme D'action

- By inhibiting HDAC6, ACY-738 increases acetylation of α-tubulin, a key protein involved in cellular processes .

- This compound treatment partially restores reduced levels of genes associated with fatty acid and cholesterol biosynthesis, β-oxidation, glycolysis, and lipid transport .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .

Méthodes De Préparation

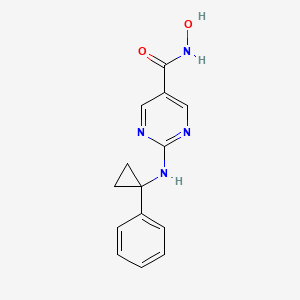

Voies de synthèse et conditions réactionnelles

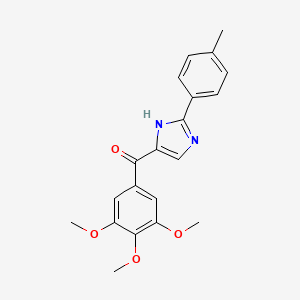

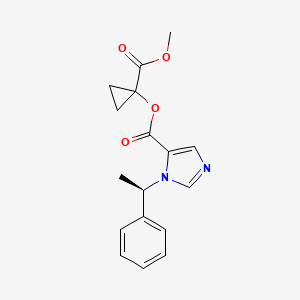

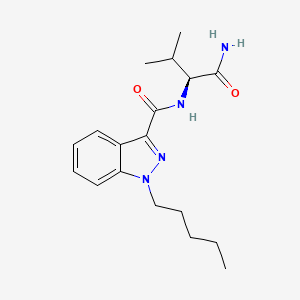

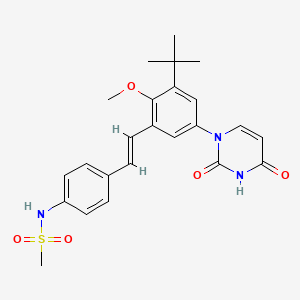

La synthèse d'ACY-738 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle pyrimidine, l'introduction du fragment d'acide hydroxamique et la fixation du groupe phénylcyclopropyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pH spécifiques pour obtenir le produit souhaité avec une pureté élevée .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Cela implique l'utilisation de réacteurs à grande échelle, de procédés à flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

ACY-738 subit principalement des réactions typiques des acides hydroxamiques et des dérivés de la pyrimidine. Ceux-ci comprennent:

Oxydation: Le fragment d'acide hydroxamique peut être oxydé dans des conditions spécifiques.

Réduction: Le composé peut subir des réactions de réduction, en particulier au niveau du cycle pyrimidine.

Substitution: Le groupe phénylcyclopropyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, souvent en présence de catalyseurs

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du fragment d'acide hydroxamique peut conduire à la formation de composés nitroso, tandis que la réduction du cycle pyrimidine peut donner des dérivés de la dihydropyrimidine .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles:

Maladies neurodégénératives: This compound a montré des promesses dans les modèles de sclérose latérale amyotrophique (SLA) et de sclérose en plaques (SEP) en stabilisant les microtubules et en empêchant la dégénérescence axonale

Gestion de la douleur: This compound a démontré son efficacité pour réduire l'allodynie mécanique dans les modèles de lésion nerveuse périphérique et d'inflammation.

Régulation épigénétique: Le composé est utilisé en recherche pour étudier le rôle de la désacétylation des histones dans l'expression des gènes et le remodelage de la chromatine.

Mécanisme d'action

This compound exerce ses effets en inhibant l'histone désacétylase 6, ce qui entraîne une augmentation de l'acétylation de l'α-tubuline et d'autres substrats. Cela se traduit par une stabilisation des microtubules, une prévention de la dégénérescence axonale et une modulation de l'expression des gènes. Les cibles moléculaires et les voies impliquées comprennent l'acétylation des histones et des protéines non histones, qui affectent divers processus cellulaires tels que la régulation du cycle cellulaire, l'apoptose et les réponses au stress .

Comparaison Avec Des Composés Similaires

Composés similaires

ACY-775: Un autre inhibiteur sélectif de la HDAC6 avec un potentiel thérapeutique similaire.

ACY-1215: Un inhibiteur puissant de la HDAC6 actuellement en cours d'essai clinique pour le cancer.

ACY-257: Un inhibiteur de la HDAC6 à restriction périphérique avec une efficacité dans les modèles de lésion nerveuse et d'inflammation

Unicité d'ACY-738

This compound est unique en sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement efficace pour les troubles du système nerveux central. Sa grande sélectivité pour la HDAC6 par rapport aux autres histone désacétylases réduit également la probabilité d'effets hors cible, améliorant ainsi son potentiel thérapeutique .

Propriétés

IUPAC Name |

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWIMDSZVNYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

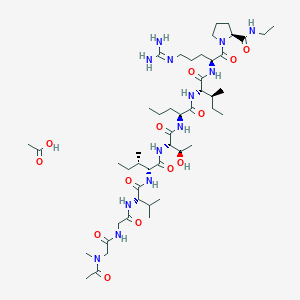

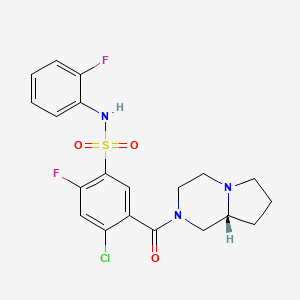

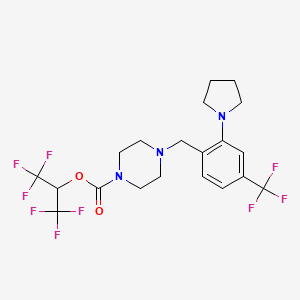

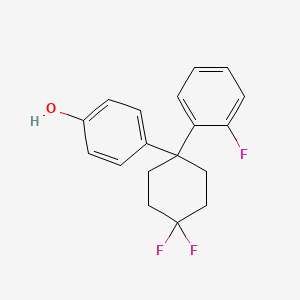

Feasible Synthetic Routes

A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.

A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].

A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].

ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.

A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].

A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []

A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].

A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)